molecular formula C7H7BO4 B3021437 (3-Formyloxyphenyl)boronic acid CAS No. 1309981-04-1

(3-Formyloxyphenyl)boronic acid

Cat. No.: B3021437
CAS No.: 1309981-04-1
M. Wt: 165.94 g/mol
InChI Key: CGKZLXUMUJKVPS-UHFFFAOYSA-N
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Description

(3-Formyloxyphenyl)boronic acid is a versatile aryl boronic acid derivative valued in organic synthesis and materials research. It features both a boronic acid group and a formyloxy ester group, making it a multi-functional intermediate for constructing complex molecules. Its primary research value lies in its role in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . In this mechanism, the boronic acid group undergoes transmetallation with a palladium catalyst, transferring the (3-Formyloxyphenyl) group to the palladium center, which then couples with an organic halide to form a biaryl or other coupled product . This makes it a key building block for synthesizing pharmaceuticals, organic materials, and functionalized polymers. The formyloxy group offers a distinct reactive handle. It can serve as a protected form of a hydroxyl group, which can be readily deprotected under specific conditions to generate 3-hydroxyphenylboronic acid derivatives. Furthermore, this ester functionality can be utilized in further chemical transformations or can influence the compound's binding properties. Boronic acids, in general, are also known to act as Lewis acids and can form reversible covalent complexes with diols, such as those found in sugars, which is the basis for their application in the development of sensors and separation technologies . Researchers can employ this compound in the development of boronic acid-based hydrogels for controlled drug delivery systems or as a substrate in the Chan-Lam coupling to form carbon-heteroatom bonds . This compound is supplied for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-formyloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-5,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKZLXUMUJKVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948374
Record name 3-Carboxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25487-66-5
Record name Benzeneboronic acid, m-carboxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025487665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Formyloxyphenyl Boronic Acid

General Strategies for Arylboronic Acid Synthesis

The primary methods for synthesizing arylboronic acids involve the formation of a carbon-boron bond on an aromatic ring. These strategies range from classical organometallic reactions to modern transition-metal-catalyzed processes.

Electrophilic Trapping of Arylmetal Intermediates

One of the earliest and most fundamental methods for creating arylboronic acids involves the reaction of an organometallic reagent with a boron electrophile, typically a trialkyl borate (B1201080) ester. nih.gov This process generally involves two key steps:

Formation of the Arylmetal Reagent: An aryl halide (e.g., bromide or iodide) is reacted with a metal such as lithium or magnesium to form an aryllithium or Grignard reagent, respectively. This step effectively reverses the polarity of the aromatic carbon, turning it into a potent nucleophile. nih.govorganic-chemistry.org

Borylation: The highly reactive arylmetal intermediate is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at very low temperatures (e.g., -78°C) to prevent side reactions. google.comresearchgate.net The nucleophilic aryl group attacks the electrophilic boron atom.

Hydrolysis: The resulting boronate ester is hydrolyzed with an acidic aqueous workup to yield the final arylboronic acid. researchgate.net

While effective, this method's use of highly reactive organometallic intermediates limits its tolerance for sensitive functional groups, such as aldehydes or ketones, which would be attacked by the nucleophilic arylmetal reagent. nih.gov

Palladium-Catalyzed Borylation of Aryl Halides and Triflates (Miyaura Borylation)

The Miyaura borylation is a powerful and widely used transition-metal-catalyzed reaction that synthesizes arylboronic esters from aryl halides or triflates. organic-chemistry.orgwikipedia.org This method offers significant advantages over traditional organometallic routes, most notably its exceptional tolerance for a wide variety of functional groups. alfa-chemistry.combeilstein-journals.org

The reaction typically involves coupling an aryl halide (Cl, Br, I) or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgalfa-chemistry.com The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the catalyst. alfa-chemistry.com The resulting pinacol (B44631) esters are stable, can be easily purified, and serve as direct coupling partners in subsequent reactions like the Suzuki-Miyaura coupling. organic-chemistry.org

ComponentCommon ExamplesPurpose
Aryl Substrate Aryl-Br, Aryl-I, Aryl-OTf, Aryl-ClElectrophilic partner
Boron Source Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄)Provides the boryl group
Catalyst PdCl₂(dppf), Pd(PPh₃)₄, Pd(dba)₂Facilitates the C-B bond formation
Ligand dppf, XPhos, SPhosStabilizes and activates the catalyst
Base Potassium Acetate (KOAc), Potassium Phosphate (B84403) (K₃PO₄)Activates the diboron reagent
Solvent Dioxane, Toluene, DMF, DMSOReaction medium

Direct Aromatic C-H Functionalization via Boronylation

Direct C-H borylation has emerged as a highly efficient and atom-economical method for synthesizing arylboronic acids. researchgate.net This approach avoids the need for pre-functionalized aryl halides or organometallics by directly converting a C-H bond on an aromatic ring into a C-B bond. nih.gov

These reactions are most commonly catalyzed by iridium complexes, often paired with bipyridine-based ligands. mdpi.comacs.org The catalysis typically proceeds via an Ir(III)/Ir(V) or Ir(I)/Ir(III) cycle. A key advantage of this method is its unique regioselectivity, which is often governed by steric factors, leading to borylation at the least hindered position on the aromatic ring. nih.gov This provides a complementary approach to classical electrophilic aromatic substitution. Directing groups can also be employed to achieve selective ortho-borylation. mdpi.comresearchgate.net

Specific Approaches for the Synthesis of (3-Formyloxyphenyl)boronic acid

Synthesizing this compound requires a strategy that can accommodate three distinct functionalities on the benzene (B151609) ring: the boronic acid, the formyl group (as part of the formyloxy ester), and the ester oxygen. The direct synthesis is not straightforward due to potential incompatibilities. For instance, the formyl group is sensitive to the highly nucleophilic reagents used in traditional borylation methods. Therefore, the synthesis typically relies on the careful preparation of a suitable aryl precursor.

Synthesis of Aryl Precursors Bearing Formyl and Protected Hydroxyl Groups

A logical and effective strategy involves the use of a precursor where the reactive functional groups are either absent or chemically protected during the critical C-B bond-forming step.

A common approach for synthesizing formyl-substituted phenylboronic acids involves starting with a halogenated benzaldehyde (B42025) derivative where the aldehyde group is protected as an acetal (B89532). google.com For example, 3-bromobenzaldehyde (B42254) can be protected by reacting it with an alcohol like ethylene (B1197577) glycol or ethanol (B145695) to form a cyclic or diethyl acetal, respectively. This protecting group is stable under the conditions required for Grignard reagent formation or Miyaura borylation.

The synthetic sequence would be as follows:

Protection: 3-bromobenzaldehyde is converted to its diethyl acetal.

Borylation: The protected aryl bromide is then subjected to a borylation reaction. This could be accomplished via lithium-halogen exchange followed by quenching with a borate ester, or through a Miyaura borylation with B₂pin₂. The acetal group remains intact during this step.

Deprotection: The resulting acetal-protected phenylboronic acid is then treated with aqueous acid to hydrolyze the acetal, regenerating the formyl group and yielding 3-formylphenylboronic acid. google.com

To arrive at the final target, this compound, a different precursor strategy is required, likely starting from a phenol (B47542) derivative. A plausible route would begin with 3-bromophenol (B21344). The phenolic hydroxyl group could first be converted to the formyloxy ester via reaction with formic acid or an activated derivative. The resulting 3-bromophenyl formate (B1220265) could then undergo a Miyaura borylation to install the boronic acid group, yielding the final product. The ester functionality is generally tolerant of the palladium-catalyzed conditions.

Alternatively, one could first borylate 3-bromophenol (with protection of the hydroxyl group if necessary) to produce (3-hydroxyphenyl)boronic acid. The final step would be the esterification of the phenolic hydroxyl group to give the desired this compound. This stepwise approach allows for the careful and controlled installation of each functional group.

Strategies for Introduction and Manipulation of the Formyloxyphenyl Moiety

The introduction of the formyloxyphenyl moiety in the synthesis of arylboronic acids can be approached in two primary ways: either by formylation of a precursor containing a phenylboronic acid scaffold or by introduction of the boronic acid group onto a molecule already possessing the formyloxyphenyl structure.

One common strategy involves the formylation of a corresponding hydroxyphenylboronic acid. This transformation can be achieved using various formylating agents. A key challenge in this approach is the potential for side reactions, including the formation of boroxines from the boronic acid under certain conditions.

Another viable route is to start with a halogenated formyloxyphenyl compound, such as 3-bromophenyl formate. The boronic acid functionality can then be introduced via a metal-halogen exchange followed by reaction with a borate ester. This method is advantageous as it builds upon readily available starting materials. Common methods for the synthesis of arylboronic acids include the reaction of organometallic reagents (generated from aryl halides) with trialkyl borates. organic-chemistry.orgnih.gov

A representative reaction for the introduction of the boronic acid moiety is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). nih.gov This method is known for its tolerance of various functional groups.

The manipulation of the formyloxy group itself is also a critical consideration. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. Therefore, reaction conditions throughout the synthetic sequence must be carefully controlled to maintain the integrity of this group.

Orthogonal Protecting Group Chemistry in Formyl-Substituted Arylboronic Acid Synthesis

The synthesis of molecules with multiple reactive functional groups, such as this compound, often necessitates the use of protecting groups to ensure that reactions occur at the desired site. biosynth.com Orthogonal protecting groups are particularly valuable as they can be removed under distinct conditions without affecting other protecting groups present in the molecule. iris-biotech.de

In the context of synthesizing formyl-substituted arylboronic acids, both the formyl and the boronic acid groups may require protection depending on the reaction conditions.

Protection of the Formyl Group: The aldehyde functionality is sensitive to both nucleophilic attack and oxidation/reduction. Common protecting groups for aldehydes include acetals and thioacetals. For example, the formyl group can be protected as a cyclic acetal using ethylene glycol under acidic conditions. This acetal is stable to a wide range of reagents, including organolithiums and Grignard reagents often used in the introduction of the boronic acid group, but can be readily removed by aqueous acid. nih.gov

Protection of the Boronic Acid Group: Boronic acids can be protected to prevent undesired reactions, such as the formation of boroxines or participation in side reactions during transformations on other parts of the molecule. A common strategy is the conversion of the boronic acid to a boronate ester, such as a pinacol ester. acs.org These esters are generally more stable and less reactive than the corresponding boronic acids and are compatible with a wide range of reaction conditions. They can be deprotected back to the boronic acid, often by hydrolysis.

The concept of orthogonality is crucial when multiple protecting groups are used. For instance, a synthetic strategy might involve protecting the formyl group as an acetal, introducing the boronic acid as a pinacol ester, performing a subsequent transformation on another part of the molecule, and then selectively deprotecting one group in the presence of the other. The choice of protecting groups is dictated by their stability to the reaction conditions used for subsequent steps and the conditions required for their removal.

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsOrthogonal To
FormylAcetal (e.g., from ethylene glycol)Ethylene glycol, acid catalyst (e.g., p-TsOH)Aqueous acid (e.g., HCl)Pinacol ester, Fmoc
Boronic AcidPinacol Boronate EsterPinacol, solvent (e.g., THF)Oxidative cleavage (e.g., NaIO₄) or hydrolysisAcetal, tBu

This table presents a selection of common orthogonal protecting groups and their typical conditions for introduction and removal in the context of organic synthesis.

Microwave-Assisted Synthetic Routes to Boronic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. cdnsciencepub.com These advantages are particularly relevant in the synthesis of boronic acid derivatives, where traditional methods can be slow and require harsh conditions.

Microwave irradiation can be effectively applied to several key steps in the synthesis of this compound. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-known to be significantly enhanced by microwave heating. acs.org The Miyaura borylation, a key reaction for the introduction of the boronic acid moiety onto an aromatic ring, can be performed in a fraction of the time required by conventional heating methods. acs.org

A typical microwave-assisted Miyaura borylation might involve reacting an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, under microwave irradiation for a short period. nih.gov The reaction conditions, including temperature, time, and solvent, can be precisely controlled in a dedicated microwave reactor.

Reaction TypeReactantsCatalyst/ReagentsSolventTemperature (°C)Time (min)
Miyaura BorylationAryl Halide, B₂pin₂Pd(dppf)Cl₂, KOAcDioxane100-15010-30
Suzuki CouplingArylboronic Acid, Aryl HalidePd(OAc)₂, K₂CO₃Toluene/Water100-1305-15

This table summarizes typical conditions for microwave-assisted palladium-catalyzed reactions relevant to the synthesis and application of arylboronic acids. acs.orgacs.org

Reactivity and Mechanistic Investigations of 3 Formyloxyphenyl Boronic Acid

Fundamental Reaction Pathways Involving Arylboronic Acids

The chemical behavior of arylboronic acids, including (3-Formyloxyphenyl)boronic acid, is dictated by several key reaction pathways. These foundational mechanisms are central to their application in synthetic chemistry.

Transmetallation Processes in Cross-Coupling Reactions

A cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is the transmetallation step. rsc.orglibretexts.org This process involves the transfer of an organic group from the boron atom to the palladium(II) catalyst. The generally accepted catalytic cycle proceeds through three primary stages:

Oxidative Addition : A low-valent palladium(0) complex reacts with an organic halide, inserting itself into the carbon-halide bond to form a Pd(II) intermediate. libretexts.org

Transmetallation : The arylboronic acid, activated by a base to form a more nucleophilic boronate species (ArB(OH)₃⁻), transfers its aryl group to the palladium(II) center. rsc.orgresearchgate.net

Reductive Elimination : The newly formed di-organic palladium(II) complex eliminates the final product, which contains a new carbon-carbon bond, and regenerates the active Pd(0) catalyst. libretexts.orgnih.gov

The efficiency of transmetallation is influenced by factors such as the base, solvent, and the electronic properties of the ligands attached to the palladium catalyst. rsc.orgyonedalabs.com

Table 1: Key Stages of the Suzuki-Miyaura Catalytic Cycle

StageDescriptionReactantsProducts
Oxidative Addition The Pd(0) catalyst inserts into the aryl-halide bond.L₂Pd(0) + Ar-XL₂Pd(II)(Ar)(X)
Transmetallation The aryl group is transferred from the activated boronic acid to the Pd(II) complex.L₂Pd(II)(Ar)(X) + Ar'B(OH)₃⁻L₂Pd(II)(Ar)(Ar') + XB(OH)₃⁻
Reductive Elimination The coupled product is expelled, regenerating the catalyst.L₂Pd(II)(Ar)(Ar')Ar-Ar' + L₂Pd(0)

Reversible Covalent Complex Formation with Lewis Base Donors

A defining characteristic of boronic acids is their nature as Lewis acids, owing to the vacant p-orbital on the boron atom. wikipedia.org This allows them to form reversible covalent complexes with Lewis bases, such as diols, amino acids, and hydroxides. wikipedia.orgacs.org This interaction results in the formation of a tetracoordinate boronate complex, a process that is fundamental to their use in molecular recognition and as sensors for saccharides. acs.orgresearchgate.net The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is sensitive to pH. wikipedia.org In the context of reaction mechanisms, this reversible complexation can influence the concentration and availability of the active boronic acid species required for subsequent steps like transmetallation. acs.org

Transition Metal-Catalyzed Coupling Reactions Involving this compound

The dual functionality of this compound makes it a versatile reagent in transition metal-catalyzed reactions, allowing for the introduction of a formylphenyl group that can be subsequently modified.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and this compound is frequently used as a coupling partner. wikipedia.orgtcichemicals.com It enables the synthesis of biaryl compounds, styrenes, and polyolefins under relatively mild conditions. wikipedia.org The reaction couples the boronic acid with various organic halides or triflates, catalyzed by a palladium complex in the presence of a base. libretexts.orgwikipedia.org The formyl group's electron-withdrawing nature can impact the reaction's efficiency and the required conditions for optimal yield. semanticscholar.org

The success of Suzuki-Miyaura reactions, particularly with challenging substrates, heavily relies on the design of the ligand coordinated to the palladium catalyst. researchgate.net Ligands stabilize the catalyst, modulate its reactivity, and influence the key steps of oxidative addition and reductive elimination. yonedalabs.com For coupling reactions involving electronically modified arylboronic acids, the choice of ligand is critical.

Research has demonstrated that bulky and electron-rich phosphine (B1218219) ligands are highly effective for a broad range of Suzuki-Miyaura couplings, including those with deactivated or sterically hindered substrates. researchgate.netresearchgate.net The development of N-heterocyclic carbene (NHC) ligands has also provided highly active catalysts for these transformations. researchgate.net The optimization process involves screening various ligands to find the one that provides the best balance of reactivity and stability for a specific substrate combination. For instance, studies comparing different phosphine ligands often show significant variations in product yield, highlighting the importance of ligand selection. researchgate.netbham.ac.uk

Table 2: Illustrative Ligand Effect on Suzuki-Miyaura Coupling Yield This table presents representative data from literature on similar systems to illustrate the principle of ligand optimization. Actual yields for this compound may vary based on specific reaction partners and conditions.

Catalyst System (Pd Source + Ligand)Aryl HalideArylboronic AcidYield (%)
Pd₂(dba)₃ + SPhos4-ChloroanisolePhenylboronic acid98
Pd(OAc)₂ + P(t-Bu)₃4-ChlorotoluenePhenylboronic acid95
Pd(OAc)₂ + PCy₃4-ChlorotoluenePhenylboronic acid81
Pd(OAc)₂ + PPh₃4-ChlorotoluenePhenylboronic acid<5
Mechanistic Role of this compound in the Catalytic Cycle

The mechanistic role of arylboronic acids in catalytic cycles is well-established. In cross-coupling reactions, the boronic acid typically undergoes transmetalation with a metal catalyst (e.g., palladium or copper). The formyloxy group at the meta-position in this compound is expected to influence the electronic properties of the aryl ring, which in turn can affect the rate and efficiency of the transmetalation step. Generally, electron-withdrawing groups can impact the nucleophilicity of the boronic acid and its reactivity in the catalytic cycle. researchgate.net

Substrate Scope and Functional Group Tolerance with this compound

The substrate scope and functional group tolerance of reactions involving arylboronic acids are broad. nih.govresearchgate.netnih.gov The formyl group, a reactive aldehyde, has been shown to be tolerated in various coupling reactions. For example, the synthesis of boronic-imine structured compounds has been achieved by reacting 3-formylphenylboronic acid with various amines, demonstrating the compatibility of the formyl group with these reaction conditions. nih.gov It is plausible that the formyloxy group in this compound would also be tolerated in many coupling reactions, although its susceptibility to hydrolysis under certain conditions should be considered.

Chan-Lam Cross-Coupling Reactions (C-N and C-O Bond Formation)

The Chan-Lam coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds, typically C-N and C-O bonds, from arylboronic acids. st-andrews.ac.ukorganic-chemistry.orgwikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org The N-arylation of 3-formylquinolin-2(1H)-ones with phenylboronic acids has been successfully demonstrated, highlighting the compatibility of a formyl group in such transformations. mdpi.com Given this precedent, this compound is expected to be a viable substrate for Chan-Lam couplings, allowing for the introduction of the (3-formyloxyphenyl) moiety onto various amine and alcohol scaffolds.

Liebeskind-Srogl Coupling Reactions

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction of a thioester with a boronic acid. wikipedia.orgnih.govsynarchive.com This reaction is notable for proceeding under neutral conditions. The scope of the Liebeskind-Srogl coupling is extensive, and it has been utilized in the synthesis of complex natural products. wikipedia.org Recent developments have even led to silver-mediated versions of this reaction. nih.gov While no specific examples utilizing this compound are reported, the general tolerance of the Liebeskind-Srogl coupling for various functional groups suggests that it could be a suitable coupling partner.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nanochemres.orgias.ac.inresearchgate.net A related transformation, the "inverse Sonogashira reaction," involves the direct alkynylation of arenes with alkynyl halides. nih.gov Although direct participation of this compound in a traditional Sonogashira coupling is not the standard pathway, boronic acids can be involved in related multi-component reactions or tandem processes where a Sonogashira coupling is a key step. The electronic nature of the formyloxy substituent would likely play a role in the reactivity of the aromatic ring in such transformations.

Stille Coupling Reactions

The Stille coupling reaction involves the coupling of an organostannane with an sp2-hybridized organic halide, catalyzed by a palladium complex. organic-chemistry.orgharvard.edu This reaction is known for its versatility and functional group tolerance. nih.gov While boronic acids are not the primary coupling partners in Stille reactions, they are central to the more widely used Suzuki-Miyaura coupling. The choice between Stille and Suzuki couplings often depends on the specific substrates and desired outcomes, with the toxicity of organotin compounds being a significant drawback of the Stille reaction. organic-chemistry.orgreddit.com There are no specific reports of this compound being used in Stille-type reactions.

Addition Reactions Involving this compound

Boronic acids can participate in various addition reactions. For example, they can undergo conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.org Furthermore, the formyl group in the related 3-formylphenylboronic acid can undergo addition reactions. For instance, it has been used in the synthesis of trifluoromethyl-containing derivatives through the addition of a trifluoromethylating agent to the aldehyde. clockss.org It is reasonable to assume that the formyloxy group in this compound would direct the reactivity of the boronic acid moiety in a similar manner to other substituted phenylboronic acids in addition reactions.

Conjugate Addition Reactions

The conjugate addition of organoboron reagents to α,β-unsaturated compounds is a powerful carbon-carbon bond-forming methodology. While specific studies detailing the conjugate addition of this compound are not extensively documented, the reactivity of related arylboronic acids provides significant insight. The electron-withdrawing nature of the formyloxy group is expected to decrease the nucleophilicity of the arylboronic acid, potentially impacting its reactivity in comparison to electron-rich counterparts.

In rhodium-catalyzed conjugate additions, the choice of ligand and reaction conditions is crucial for achieving high yields and selectivity. For electron-deficient arylboronic acids, such as those bearing a formyl or formyloxy group, specific catalytic systems have been developed to promote the reaction efficiently. For instance, the use of palladium catalysts in the presence of a bipyridine ligand has been shown to facilitate the conjugate addition of various arylboronic acids to α,β-unsaturated carbonyl compounds. organic-chemistry.org

The competition between 1,4-conjugate addition and Heck-type coupling is a known phenomenon in transition metal-catalyzed reactions of arylboronic acids with α,β-unsaturated carbonyls. A systematic investigation into phosphine-rhodium catalyzed reactions revealed that the phosphine ligand, the ratio of reactants, and the pH of the aqueous phase significantly affect the reaction outcome. rsc.org Highly selective conjugate addition can be achieved by carefully tuning these parameters. rsc.org

Rhodium-Catalyzed Additions to Unsaturated Systems

Rhodium catalysts are highly effective in mediating the addition of arylboronic acids to a variety of unsaturated systems, including enones, nitroalkenes, and isatins. The formyl group, and by extension the formyloxy group, can influence the reactivity of the boronic acid in these transformations. For example, in the rhodium-catalyzed tandem arylation/cyclization of 3-(ortho-boronated aryl) conjugated enones with unactivated alkynes, o-formylphenylboronic acid was found to be more reactive than its o-acetylphenylboronic acid counterpart, requiring less forcing conditions. campushomepage.comresearchgate.net

The development of chiral ligands has enabled enantioselective rhodium-catalyzed additions. Monodentate phosphoramidites have been successfully employed as chiral ligands in the conjugate addition of arylboronic acids to enones, unsaturated esters, lactones, and nitroalkenes, achieving high reaction rates and enantioselectivities. nih.gov Similarly, novel C2-symmetric bisphosphine ligands like DIPHONANE have shown high efficiency in the asymmetric conjugate addition of boronic acids to cyclic enones. nih.gov

The scope of rhodium-catalyzed additions is broad, encompassing a wide range of arylboronic acids and unsaturated substrates. The reaction conditions are often mild, and the catalysts can be effective at low loadings. rsc.org For instance, an efficient enantioselective addition of arylboronic acids to β-nitrostyrenes has been developed using a rhodium-diene catalyst with a substrate-to-catalyst ratio of up to 1000. rsc.org

Petasis Multicomponent Reactions (MCRs) with Arylboronic Acids

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for the synthesis of substituted amines and their derivatives. wikipedia.orgambeed.comorganic-chemistry.org This reaction is known for its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.org

While the use of this compound in the Petasis reaction is not explicitly detailed in numerous reports, the reactivity of formyl-substituted phenylboronic acids has been explored. In a study on isocyanide-based multicomponent reactions, 2-, 3-, and 4-formylphenylboronic acids were shown to be compatible with the basic reaction conditions of the van Leusen three-component imidazole (B134444) synthesis, affording imidazole derivatives in good yields. nih.gov This suggests that this compound, as a protected form of 3-formylphenylboronic acid, would also be a suitable substrate in such transformations.

The electronic nature of the arylboronic acid can influence the outcome of the Petasis reaction. Electron-poor boronic acids may require elevated temperatures or microwave irradiation to achieve efficient conversion. organic-chemistry.orgnih.gov

Investigation of Alkyl Boronic Acid Analogues in Petasis Reactions

The traditional Petasis reaction is generally limited to aryl and vinyl boronic acids. However, recent advancements have enabled the use of alkyl boronic acids through radical-based pathways. A general three-component alkyl Petasis boron-Mannich reaction has been developed, employing readily available starting materials and proceeding under mild conditions. nih.gov This method allows for the rapid and modular synthesis of complex alkyl amines with a high fraction of C(sp3) character. nih.gov

The mechanism involves the formation of an electron donor-acceptor (EDA) complex between an alkyl boronic tert-butylcatechol ester and an iminium intermediate. Photoirradiation or thermal single-electron transfer (SET) then generates an alkyl radical and an α-amino radical, which subsequently couple to form the amine product. nih.gov

Photoredox-Catalyzed Variants of Multicomponent Reactions

The emergence of photoredox catalysis has significantly expanded the scope of multicomponent reactions, including Petasis-type transformations. Visible light-driven processes allow for the generation of reactive intermediates under mild conditions. A one-pot aminoalkylation of styrene (B11656) derivatives with boronic acids has been developed as a four-component reaction under organophotoredox catalysis. chemrxiv.org A key finding in this study was the activation of alkyl boronic acid derivatives by imines, which act as both a substrate and a Lewis base activator. chemrxiv.org

Other Transformations of this compound

The dual functionality of this compound allows for its participation in a range of other chemical transformations beyond those centered on the boronic acid group alone. The formyloxy group can be readily hydrolyzed to a formyl group, which can then undergo a plethora of reactions characteristic of aldehydes.

Oxidative Pathways of Arylboronic Acids

A significant challenge in the application of boronic acids, particularly in biological contexts, is their susceptibility to oxidative degradation. digitellinc.comnih.govnih.gov The oxidative instability of boronic acid-installed polycarbonate nanoparticles has been demonstrated, highlighting their responsiveness to reactive oxygen species (ROS) such as hydrogen peroxide. rsc.org

The rate of oxidation is influenced by the electronic properties of the arylboronic acid. Studies have shown that diminishing the electron density on the boron atom can enhance oxidative stability. nih.gov This is achieved by introducing electron-withdrawing groups on the aromatic ring or by forming intramolecular esters, such as boralactones, which can increase stability by several orders of magnitude. digitellinc.comnih.gov

In a fluorescence quenching study, 3-formylphenylboronic acid was shown to quench the emission of a fluorescent dye through a dynamic quenching process, confirming an interaction between the boronic acid and the dye. researchgate.net This highlights the potential of formyl-substituted phenylboronic acids to interact with other molecules through non-covalent interactions.

The purification of formylphenylboronic acids often takes into account their stability. A patented process for preparing highly pure formylphenylboronic acids involves dissolving the crude material in an alkaline solvent at a controlled pH, separating impurities, and then re-precipitating the purified boronic acid by acidification. google.com This procedure underscores the importance of pH control in handling these compounds to avoid degradation.

Homologation Reactions

Homologation reactions involving boronic acids typically extend a carbon chain by one or more carbons. A common method involves the reaction of a boronic acid with a halomethyl derivative in the presence of a suitable base. For arylboronic acids, this can lead to the formation of benzylboronic esters, which are valuable intermediates in organic synthesis.

While no specific examples involving this compound are documented, a general reaction could be envisioned. The expected reactivity would likely be influenced by the electronic nature of the formyloxy substituent.

General Reaction Scheme for Arylboronic Acid Homologation:

Reactants: Arylboronic acid, halomethylboronic ester (e.g., (iodomethyl)boronic acid pinacol (B44631) ester), base (e.g., potassium carbonate).

Catalyst: Often palladium-based catalysts are employed.

Product: Homologated arylboronic ester.

Further research would be necessary to determine the optimal conditions and the impact of the formyloxy group on the reaction's efficiency and outcome for this compound.

Electrophilic Allyl Shifts

Electrophilic allyl shifts are another characteristic reaction of boronic acids, particularly in the context of their application in stereoselective synthesis. These reactions involve the transfer of an allyl group from an organometallic reagent to an electrophile, often with the boronic acid derivative playing a key role in the stereochemical control.

Specific studies on electrophilic allyl shifts involving this compound have not been reported. The electronic and steric properties of the formyloxy group would be expected to influence the reactivity of the boronic acid and the stereoselectivity of the allyl transfer.

C-H Activation and Coupling Reactions

C-H activation and subsequent coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Arylboronic acids are common coupling partners in these transformations, often catalyzed by transition metals like palladium or rhodium.

The directing effect of the boronic acid group and any other functional groups on the aromatic ring is crucial in determining the regioselectivity of the C-H activation. For this compound, the interplay between the boronic acid and the formyloxy group would be a key factor. Without experimental data, any discussion of reaction outcomes remains speculative.

General Parameters for C-H Activation/Coupling with Arylboronic Acids:

Substrate: An arene with a directable C-H bond.

Coupling Partner: Arylboronic acid.

Catalyst: Typically a palladium, rhodium, or iridium complex.

Oxidant: Often required to regenerate the active catalyst.

Protonolysis Reactions

Protonolysis is a fundamental reaction of organoboronic acids, involving the cleavage of the carbon-boron bond by a proton source. This reaction is generally acid-catalyzed and can lead to the corresponding deformylated aromatic compound.

The rate of protonolysis of an arylboronic acid is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups tend to stabilize the intermediate carbocation, facilitating the reaction, while electron-withdrawing groups can have the opposite effect. The formyloxy group in this compound would be expected to influence the susceptibility of the C-B bond to cleavage by a proton. However, no specific studies on the protonolysis of this compound have been found.

Catalytic Applications of 3 Formyloxyphenyl Boronic Acid and Its Derivatives

Boronic Acid-Promoted Catalysis

Boronic acids have emerged as versatile and mild catalysts for a range of chemical reactions. Current time information in Bangalore, IN.rsc.orgresearchgate.netpkusz.edu.cn Their catalytic activity stems from the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. wikipedia.orgvt.edu This allows for reversible covalent interactions with substrates containing hydroxyl groups, such as carboxylic acids and alcohols, activating them for subsequent reactions. rsc.orgresearchgate.net The catalytic prowess of boronic acids is not limited to a single mode of action and can be influenced by the substituents on the aryl ring and the reaction environment.

Mechanisms of Lewis Acid Catalysis by Arylboronic Acids

The primary mechanism of boronic acid catalysis involves its function as a Lewis acid. nih.govnih.gov The boron atom can accept a pair of electrons from an oxygen-containing functional group, typically a hydroxyl group, leading to substrate activation. rsc.org For instance, in reactions involving carboxylic acids, the boronic acid can form an acyloxyboron intermediate. nih.gov This process enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Brønsted Acid Catalysis via In Situ Generation of Strong Acids

Arylboronic acids can also act as Brønsted acid catalysts, albeit often indirectly. nih.gov In certain solvent environments, particularly with fluorinated alcohols like hexafluoroisopropanol (HFIP), boronic acids can form covalent adducts that are strong Brønsted acids. Current time information in Bangalore, IN.nih.gov These in situ generated strong acids are the true catalytic species, protonating substrates and accelerating reactions. Current time information in Bangalore, IN.nih.gov This mode of catalysis has been shown to be significantly influenced by the solvent, highlighting the importance of the reaction medium in determining the dominant catalytic pathway. Current time information in Bangalore, IN.

Dual Hydrogen-Bond Catalysis Mechanisms

Beyond simple Lewis and Brønsted acidity, boronic acids can participate in more complex catalytic cycles involving hydrogen bonding. nih.govchemrxiv.org The B(OH)₂ group of a boronic acid can act as a hydrogen-bond donor, interacting with and activating a substrate. nih.govconicet.gov.ar In some instances, a dual hydrogen-bonding mechanism is proposed where the boronic acid engages with both the electrophile and the nucleophile, bringing them into proximity and activating them simultaneously. conicet.gov.ar This mode of catalysis is particularly relevant in reactions where a concerted or highly organized transition state is favorable. The ability of boronic acids to form these intricate hydrogen-bonded networks has been studied in the context of both small molecule catalysis and the formation of supramolecular structures. mdpi.com

Influence of Solvent Environment on Catalytic Activity

The solvent environment plays a critical role in boronic acid-promoted catalysis. researchgate.netbeilstein-journals.orgrsc.org As mentioned, specific solvents like HFIP can lead to the in-situ generation of strong Brønsted acids. Current time information in Bangalore, IN.nih.gov The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. In protic solvents, solvent molecules can interact with the boronic acid, affecting its acidity and catalytic activity. beilstein-journals.org In aprotic solvents, the intrinsic properties of the boronic acid are more directly expressed. The choice of solvent can therefore be a determining factor in the efficiency and even the mechanism of a boronic acid-catalyzed reaction. nih.govacs.org

Specific Catalytic Transformations Utilizing Boronic Acids

The diverse catalytic modes of arylboronic acids have been harnessed in a variety of organic transformations. These include dehydration reactions, cycloadditions, and, notably, the formation of amide bonds. rsc.orgnih.gov

Amidation Reactions Catalyzed by Electron-Withdrawing Arylboronic Acids

The direct formation of amides from carboxylic acids and amines is a fundamentally important transformation in organic chemistry. Arylboronic acids, particularly those bearing electron-withdrawing substituents, have been demonstrated to be effective catalysts for this reaction. u-tokyo.ac.jptcichemicals.comresearchgate.net The proposed mechanism generally involves the reaction of the carboxylic acid with the boronic acid catalyst to form a highly reactive acyloxyboron intermediate. This intermediate is then attacked by the amine to furnish the amide and regenerate the boronic acid catalyst. nih.gov

The presence of electron-withdrawing groups on the arylboronic acid is crucial for high catalytic activity in amidation. These groups enhance the Lewis acidity of the boron atom, which facilitates the formation of the acyloxyboron intermediate and increases its reactivity towards the amine. tcichemicals.com While specific data for (3-Formyloxyphenyl)boronic acid is not available, other electron-deficient arylboronic acids have been successfully employed.

Below is a table summarizing the catalytic activity of various electron-withdrawing arylboronic acids in amidation reactions, based on published research findings.

CatalystCarboxylic AcidAmineSolventTemp. (°C)Yield (%)Reference
(3,5-Bis(trifluoromethyl)phenyl)boronic acid4-Phenylbutyric acidBenzylamineTolueneReflux95 tcichemicals.com
(3,4,5-Trifluorophenyl)boronic acidBenzoic acidBenzylamineTolueneReflux91 tcichemicals.com
o-Nitrophenylboronic acidBoc-Phe-OHH-Gly-OBnFluorobenzene6575 researchgate.net
2-Iodobenzeneboronic acidPhenylacetic acidBenzylamineDichloromethane (B109758)2591 researchgate.net

Aldol Reactions and Boron Enolate Chemistry

The directed Aldol reaction is a powerful method for forming carbon-carbon bonds with high stereocontrol. nih.govorganicreactions.orgcore.ac.uk Boron enolates are key intermediates in these reactions, known for forming tight, cyclic transition states that lead to highly stereoselective outcomes. nih.govcore.ac.uk The reaction typically involves the conversion of a ketone to a boron enolate, which then reacts with an aldehyde. nih.gov While the general mechanism of boron-mediated Aldol reactions is well-established, specific studies employing this compound or its derivatives as catalysts or reagents for generating boron enolates are not present in the current body of scientific literature. Research has explored the generation of boron enolates from ortho-alkynylbenzeneboronic acids through gold catalysis for subsequent Aldol reactions, but this does not directly involve the specified compound. nih.gov

Chelation-Assisted Catalysis in Organoboron Reactions

Chelation-assistance is a significant strategy in catalysis, where a coordinating functional group on a substrate or ligand can enhance catalytic activity and selectivity. The formyl group, particularly in the ortho position (2-formylphenylboronic acid), is known to participate in such interactions, for instance, by forming stable heterocyclic products through intramolecular coordination. nih.gov This has been leveraged in bioorthogonal chemistry and enzyme inhibition. nih.govacs.org The concept of chelation-assisted catalysis is also applied in various metal-catalyzed reactions involving organoboron compounds, such as ruthenium-catalyzed Suzuki-Miyaura couplings. However, specific studies detailing the role or application of the meta-positioned formyloxy group in this compound for chelation-assisted catalysis are absent from the literature. Research on photochemical 1,3-boronate rearrangements has noted the importance of chelation, but these studies have not involved this compound. sioc.ac.cn

Due to the lack of available research focused specifically on this compound for these catalytic applications, no detailed research findings or data tables can be provided.

Derivatives and Analogs of 3 Formyloxyphenyl Boronic Acid

Boronate Esters Derived from (3-Formyloxyphenyl)boronic Acid

Boronic acids readily undergo condensation reactions with diols to form cyclic boronate esters. scielo.org.mx This reversible reaction is a cornerstone of dynamic covalent chemistry and provides a versatile method for protecting the boronic acid moiety or for creating more complex supramolecular structures.

Synthetic Methodologies for Cyclic Boronate Esters

The formation of cyclic boronate esters from this compound is typically achieved through a direct condensation reaction with a suitable 1,2- or 1,3-diol. scielo.org.mx The reaction is often carried out in a solvent that allows for the removal of water, which drives the equilibrium towards the ester product. researchgate.net Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and various chiral diols for the synthesis of non-racemic boronic esters. nih.gov

For instance, the reaction of this compound with pinacol (2,3-dimethyl-2,3-butanediol) in a suitable solvent like dichloromethane (B109758) or toluene, often with a dehydrating agent, yields the corresponding pinacol boronate ester. nih.gov Similarly, reaction with 1,3-propanediol (B51772) would yield a six-membered cyclic boronate ester. scielo.org.mx

Table 1: Synthetic Methodologies for Cyclic Boronate Esters of this compound

Diol ReagentResulting Ester TypeTypical Reaction Conditions
PinacolFive-membered cyclic boronate esterToluene, reflux with Dean-Stark trap
Ethylene GlycolFive-membered cyclic boronate esterMethanol, room temperature
1,3-PropanediolSix-membered cyclic boronate esterDichloromethane, magnesium sulfate
(+)-PinanediolChiral five-membered cyclic boronate esterTetrahydrofuran, room temperature

This table presents illustrative examples and conditions may vary based on the specific substrate and desired product.

Reactivity Profiles of Boronate Esters in Organic Transformations

Boronate esters derived from this compound are valuable intermediates in a variety of organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. These esters are generally more stable, less prone to dehydration to form boroxines, and easier to purify than the parent boronic acid. The pinacol ester, in particular, is widely used due to its high stability and crystallinity.

In a typical Suzuki-Miyaura coupling, the boronate ester reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The formyl group on the phenyl ring can influence the electronic properties of the boronate ester, potentially affecting its transmetalation rate in the catalytic cycle. The reactivity can also be tuned by the choice of diol used to form the ester.

Table 2: Reactivity of (3-Formyloxyphenyl)boronate Esters in Suzuki-Miyaura Coupling

Boronate EsterCoupling PartnerCatalyst SystemProduct Type
Pinacol ester4-IodoanisolePd(PPh₃)₄, Na₂CO₃Biaryl
Neopentyl glycol esterVinyl bromidePdCl₂(dppf), K₃PO₄Styrenyl derivative
Ethylene glycol esterBenzyl chloridePd₂(dba)₃, SPhos, K₂CO₃Diaryl methane

This table provides representative examples of Suzuki-Miyaura cross-coupling reactions.

Beyond cross-coupling, these boronate esters can participate in other transformations such as catalyst-free photoinduced couplings and various carbon-heteroatom bond-forming reactions. nih.govthieme-connect.com

Dynamic Covalent Chemistry of Boronate Esters

The formation of boronate esters is a reversible process, making them ideal building blocks for dynamic covalent chemistry (DCC). researchgate.net This field of chemistry utilizes reversible reactions to create complex, self-assembling systems that can adapt their structure in response to environmental changes. acs.org

The equilibrium between the boronic acid, diol, and boronate ester can be shifted by factors such as pH, temperature, and the presence of water. acs.org This dynamic nature allows for the creation of responsive materials, such as self-healing polymers and hydrogels, where the boronate ester linkage acts as a reversible cross-linker. frontiersin.orgnih.gov The (3-Formyloxyphenyl)boronate esters, with the additional functionality of the formyl group, could potentially be incorporated into more complex dynamic systems where multiple reversible interactions are at play.

Boroxines Formed from this compound

Boronic acids have a propensity to undergo self-condensation through dehydration to form six-membered cyclic anhydrides known as boroxines. wikipedia.org These compounds are in equilibrium with their corresponding boronic acids, especially in the presence of water.

Synthesis via Self-Condensation Reactions

The synthesis of 2,4,6-tris(3-formyloxyphenyl)boroxine occurs through the dehydration of this compound. This process can be facilitated by heating the boronic acid, often under reduced pressure, to drive off the water that is formed. d-nb.info The reaction can also be carried out in a suitable aprotic solvent with a dehydrating agent. The resulting boroxine (B1236090) is a six-membered ring with alternating boron and oxygen atoms, with a (3-formyloxyphenyl) group attached to each boron atom. wikipedia.org On-surface synthesis of boroxines from their corresponding boronic acid precursors has also been demonstrated. mdpi.com

Complexation with Heteroatom Oxides (e.g., Nitrogen- and Phosphorus-Oxides)

The boron atoms in a boroxine ring are Lewis acidic and can interact with Lewis bases. This includes heteroatom oxides such as N-oxides and P-oxides. The interaction typically involves the formation of a coordinate bond between the lone pair of electrons on the oxygen of the heteroatom oxide and the vacant p-orbital of the boron atom. nii.ac.jp

For example, the addition of a tertiary amine N-oxide to a solution of a triarylboroxine can lead to the formation of a complex where one or more of the boron atoms are coordinated to the N-oxide. nih.govnih.gov This complexation can alter the electronic properties and reactivity of the boroxine. Similar interactions can occur with phosphorus oxides, such as phosphine (B1218219) oxides. The strength of this interaction depends on the Lewis acidity of the boroxine and the Lewis basicity of the heteroatom oxide. These complexation events can be a key step in certain reactions, such as the hydroxylation of arylboronic acids using N-oxides as the oxygen source. nih.gov The formation of hetero-arylboroxines, where one of the aryl groups is different from the other two, has also been reported. rsc.org

Structure-Reactivity Relationships of this compound Analogs

The reactivity of this compound and its analogs is intricately linked to their molecular structure. The interplay of electronic and steric effects, dictated by the nature and position of substituents on the phenyl ring, governs key chemical properties such as acidity (pKa) and performance in catalytic reactions like the Suzuki-Miyaura cross-coupling. nih.govrsc.org

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents significantly influences the Lewis acidity of the boronic acid group. nih.gov Under acidic conditions, the boronic acid exists in a neutral, trigonal planar form with an sp2-hybridized boron atom, which is electron-accepting. aablocks.com In more basic conditions, it can accept a hydroxide (B78521) ion to form a tetrahedral, sp3-hybridized boronate anion, which is electron-donating. aablocks.comresearchgate.net

Electron-withdrawing groups (EWGs), such as a formyl (-CHO) or nitro (-NO2) group, increase the acidity of the boronic acid (decrease the pKa). nih.gov This is due to the stabilization of the resulting boronate anion through inductive and resonance effects. Conversely, electron-donating groups (EDGs), like acetamido (-NHCOCH3), decrease acidity (increase the pKa). nih.gov For instance, studies have shown that 4-formylphenylboronic acid has a lower pKa than unsubstituted phenylboronic acid, which in turn is lower than that of 3-acetamidophenylboronic acid. nih.gov The position of the substituent also matters; meta substituents primarily exert an inductive effect, while ortho and para substituents can exert both inductive and resonance effects. mdpi.commdpi.com

Steric Effects: Steric hindrance, particularly from substituents at the ortho position to the boronic acid group, plays a crucial role in reactivity. organic-chemistry.orgresearchgate.net Bulky ortho substituents can hinder the approach of reactants to the boron center, potentially slowing down reaction rates or preventing reaction altogether. nih.govrsc.org This steric crowding can make the formation of the tetrahedral boronate intermediate more difficult, thereby lowering the acidity of the compound compared to its corresponding para isomer. mdpi.com

In Suzuki-Miyaura couplings, sterically hindered boronic acids often require specialized, bulky phosphine ligands on the palladium catalyst to facilitate the reaction. researchgate.netnih.gov These ligands can promote the necessary oxidative addition and reductive elimination steps for successful C-C bond formation, even with challenging, sterically demanding substrates. nih.govrsc.org For example, the synthesis of tetra-ortho-substituted biaryls, which involves highly hindered coupling partners, has been achieved using specifically designed catalyst systems. researchgate.net

Analog/Substituent TypeEffect on Acidity (pKa)Effect on Suzuki-Miyaura CouplingGoverning Principle
Electron-Withdrawing Group (e.g., -CHO, -NO2)Increases acidity (lowers pKa) nih.govCan decrease reaction yield beilstein-journals.orgInductive/Resonance Effects
Electron-Donating Group (e.g., -NHCOCH3, -OCH3)Decreases acidity (raises pKa) nih.govCan increase reaction yield beilstein-journals.orgInductive/Resonance Effects
Ortho-Substituents (Steric Hindrance)Can decrease acidity (relative to para) mdpi.comReduces reactivity; requires specialized catalysts researchgate.netnih.govSteric Effects

Heteroaryl Boronic Acid Analogs with Formyl Substituents

Formyl-substituted heteroaryl boronic acids are versatile building blocks in organic synthesis, prized for their role in constructing complex heterocyclic molecules through cross-coupling reactions. ontosight.airesearchgate.net The presence of both a formyl group and a boronic acid on a heteroaromatic core allows for sequential and diverse functionalization.

Thiophene-based Analogs: Several isomers of formyl-thiopheneboronic acid are utilized in synthetic chemistry.

5-Formyl-2-thiopheneboronic acid is a significant compound used as a building block for pharmaceuticals and materials. ontosight.ai It readily participates in Suzuki-Miyaura reactions to create diverse chemical structures. ontosight.airesearchgate.net However, these reactions can be challenging, and success often depends on using a highly active catalyst and optimizing the reaction medium to prevent side reactions like protodeboronation. researchgate.net

2-Formyl-3-thiopheneboronic acid serves as a reactant for synthesizing PARP-1 inhibitors and phenanthro-dithiophene moieties with applications in electronics. sigmaaldrich.com

2-Formyl-4-thiopheneboronic acid is another key intermediate, used in Suzuki-Miyaura couplings to generate complex molecules for medicinal chemistry. quinoline-thiophene.com

Furan-based Analogs:

5-Formyl-2-furylboronic acid cleanly engages in Suzuki-Miyaura cross-coupling with various heteroaryl bromides. researchgate.net This reaction produces 2-formyl-5-heteroarylfuran derivatives, which can be further modified, for example, through Wittig olefination, to create extended π-conjugated systems. researchgate.net

Pyridine-based Analogs: The synthesis and reactivity of formyl-substituted pyridinylboronic acids are of great interest due to the prevalence of the pyridine (B92270) scaffold in pharmaceuticals.

The synthesis of various functionalized pyridylboronic acids, including those with trifluoromethyl groups, has been accomplished through lithiation-boronation protocols. researchgate.netrsc.org These compounds are effective partners in palladium-catalyzed cross-coupling reactions with heteroaryl halides, yielding a range of CF3-substituted heterobiaryls. rsc.org The synthesis of these boronic acids can be challenging due to their amphoteric nature, which complicates isolation from aqueous media. dergipark.org.tr

Other Heteroaryl Systems:

The Suzuki coupling of bromo-thienylpyridazine with commercially available formyl-substituted arylboronic acids has been used to synthesize novel thienylpyridazines functionalized with a formyl group. sciforum.net These products are investigated for their optical properties and potential use as NLO-chromophores or dye sensitizers. sciforum.net

Compound NameHeteroaryl CoreCAS NumberKey Applications/Reactions
5-Formyl-2-thiopheneboronic acidThiophene4347-33-5 biosynth.comBuilding block for pharmaceuticals and materials via Suzuki coupling. ontosight.ai
2-Formyl-3-thiopheneboronic acidThiophene4347-31-3 sigmaaldrich.comSynthesis of PARP-1 inhibitors and functional materials. sigmaaldrich.com
2-Formyl-4-thiopheneboronic acidThiophene196409-51-5Intermediate for medicinal chemistry via Suzuki coupling. quinoline-thiophene.com
5-Formyl-2-furylboronic acidFuran (B31954)27329-70-0Synthesis of 2-formyl-5-heteroarylfurans. researchgate.net
Formyl-substituted Pyridinylboronic acidsPyridineVariesSynthesis of functionalized biaryl and heterobiaryl compounds. researchgate.netrsc.org
Formyl-thienylpyridazinesThiophene, PyridazineVariesSynthesized via Suzuki coupling; precursors for optical materials. sciforum.net

Theoretical and Computational Investigations of 3 Formyloxyphenyl Boronic Acid

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of (3-Formyloxyphenyl)boronic acid at the molecular level. These computational methods allow for the precise calculation of the molecule's geometry, electronic environment, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized structure. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G**, can predict key structural parameters. researchgate.net These calculations typically reveal that the molecule is nearly planar, with the boronic acid group slightly twisted relative to the furan (B31954) ring. researchgate.net The presence of intermolecular hydrogen bonding in the solid state can influence the molecular geometry, and DFT can be used to approximate these effects. researchgate.net

Below is an illustrative table of optimized geometrical parameters for this compound, as would be predicted by DFT calculations.

ParameterBond/AnglePredicted Value
Bond LengthC-B1.55 Å
B-O11.37 Å
B-O21.37 Å
C-O(formyl)1.35 Å
C=O(formyl)1.21 Å
Bond AngleC-C-B121°
O1-B-O2118°
C-O-C(formyl)119°
Dihedral AngleC-C-B-O1~5°

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic boronic acids.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are increasingly used for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Techniques like Gauge-Including Atomic Orbital (GIAO) DFT calculations can provide theoretical ¹H and ¹³C NMR spectra that closely match experimental data. nih.gov For this compound, these predictions are crucial for structural elucidation and for distinguishing it from its isomers and related compounds. The chemical shifts are sensitive to the electronic environment of each nucleus, which is accurately modeled by these quantum chemical approaches. nih.gov

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like DMSO-d₆.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH (formyl)8.40162.5
CH (aromatic, ortho to -B(OH)₂)7.65134.0
CH (aromatic, ortho to -OCHO)7.50129.5
CH (aromatic, para to -B(OH)₂)7.40128.0
CH (aromatic, meta to both)7.20122.0
B(OH)₂8.15 (broad)-
C-B-135.0
C-O-151.0

Note: These are illustrative values. Actual chemical shifts can be influenced by solvent, concentration, and temperature.

Analysis of Molecular Electrostatic Potential (MEP) Distributions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would highlight the electron-rich and electron-deficient regions. The oxygen atoms of the boronic acid and formyloxy groups would appear as regions of negative potential (red), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the boronic acid and the area around the boron atom would show positive potential (blue), marking them as sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which plays a significant role in the crystal packing of boronic acids. mdpi.com

Computational Mechanistic Studies and Transition State Analysis

Beyond static molecular properties, computational chemistry provides profound insights into the dynamics of chemical reactions involving this compound.

Reaction Pathway Elucidation for Transformations Involving this compound

Computational studies can map out the entire energy landscape of a chemical reaction, identifying intermediates and, crucially, the transition states that connect them. For reactions involving this compound, such as Suzuki-Miyaura cross-coupling or esterification, DFT calculations can elucidate the step-by-step mechanism. nih.gov For instance, in the formation of boronate esters, a common reaction for boronic acids, computational models can detail the dehydration process and the formation of the B-O-C linkage. researchgate.net These studies often reveal the role of catalysts and solvent molecules in facilitating the reaction. montclair.edu

Prediction of Reaction Rates and Selectivity Parameters

By calculating the energy barriers (activation energies) associated with each transition state, it is possible to predict the rates of competing reaction pathways and thus the selectivity of a reaction. nih.gov For this compound, which has two reactive sites, computational analysis can predict whether a reagent will preferentially react with the boronic acid moiety or the formyloxy group under specific conditions. For example, in a reaction with a nucleophile, calculations could determine the activation energies for addition to the boron atom versus addition to the formyl carbonyl group, thereby predicting the major product. This predictive power is invaluable for designing synthetic routes and optimizing reaction conditions to achieve desired outcomes.

The table below illustrates how computational data could be presented for a hypothetical competing reaction of this compound.

Reaction PathwayTransition State Energy (kcal/mol)Predicted Rate Constant (s⁻¹) at 298 KPredicted Selectivity
Nucleophilic attack at Boron15.21.5 x 10³Minor
Nucleophilic attack at Formyl Carbonyl12.82.1 x 10⁵Major

Note: The values presented are hypothetical and serve to illustrate the type of data generated from computational mechanistic studies.

Intermolecular Interactions and Crystal Packing Analysis

Characterization of Hydrogen Bonding Networks in Crystalline Boronic Acids

The solid-state architecture of arylboronic acids is largely dictated by the formation of robust hydrogen bonds originating from the boronic acid's hydroxyl groups. The predominant and most energetically favorable arrangement is the creation of a dimeric structure where two molecules are interconnected by a pair of O-H···O hydrogen bonds, forming a centrosymmetric eight-membered ring. wiley-vch.de This primary structural motif is a consistent feature observed in the crystal packing of numerous boronic acids. wiley-vch.de

Beyond this primary dimeric unit, the crystal lattice is further stabilized by a network of weaker intermolecular interactions. These can include C-H···O interactions, where a hydrogen atom from the aromatic ring engages with an oxygen atom of an adjacent boronic acid group. The specific arrangement and geometry of these secondary interactions are highly contingent on the type and placement of substituents on the phenyl ring. For instance, in 1,3-phenylenediboronic acid, hydrogen-bonded dimers with a syn-anti conformation of the hydroxyl groups form extensive ribbon motifs. mdpi.com

Computational Modeling of Dimerization and Supramolecular Assembly

Computational modeling, particularly through Density Functional Theory (DFT), serves as a powerful tool for elucidating the dimerization and subsequent supramolecular assembly of boronic acids. nih.govnih.gov These theoretical approaches enable the calculation of interaction energies and the exploration of potential energy surfaces for various assembly patterns.

For phenylboronic acids, computational models consistently affirm that the hydrogen-bonded dimer represents the most stable configuration in the gas phase. These calculations can quantify the strength of the O-H···O hydrogen bonds within this dimer. The computed binding energies for the formation of such dimers underscore their significant stability.

Furthermore, computational modeling can probe how substituents on the phenyl ring impact both the dimerization energy and the geometry of the resulting supramolecular structure. For a molecule such as this compound, modeling can predict how the oxygen of the formyl group might participate in or alter the hydrogen-bonding network, potentially leading to different supramolecular arrangements. These models can also simulate the influence of the crystalline environment on the assembly process, offering insights into how different packing motifs might arise. For example, calculations on 1,3-phenylenediboronic acid have shown a rotational barrier for the boronic acid groups of approximately 37 kJ·mol⁻¹, influenced by intermolecular interactions with a C-H hydrogen atom situated between the boronic groups. mdpi.com

Electronic Structure and Bonding Analysis

Investigation of Pi-Conjugation Between Carbon and Boron

The electronic character of arylboronic acids is defined by the interaction between the p-orbital of the boron atom and the π-system of the aromatic ring. chemistryviews.org In its sp2-hybridized state within the boronic acid group, boron has a vacant p-orbital oriented perpendicularly to the plane of its three substituents. wiley-vch.de This empty p-orbital can overlap with the filled π-orbitals of the phenyl ring, leading to what is known as π-conjugation. chemistryviews.orgwikipedia.org

This C-B π-interaction significantly influences the molecule's electronic properties by allowing for the delocalization of π-electrons across the aligned p-orbitals. wikipedia.org This delocalization of electron density from the aromatic ring to the boron atom can be observed through various experimental and theoretical means. For instance, the C–B bond length in arylboronic acids, typically in the range of 1.55–1.59 Å, is slightly longer than a typical C-C single bond, and the extent of π-conjugation can influence this value. wiley-vch.de

The degree of this π-conjugation is dependent on the dihedral angle between the plane of the phenyl ring and the CBO2 plane. wiley-vch.de In phenylboronic acid, this twist is relatively small, allowing for effective conjugation. wiley-vch.de However, steric hindrance from substituents can increase this angle, thereby diminishing the extent of π-conjugation and modifying the molecule's electronic properties.

Correlation of Electronic Properties with Reactivity and Catalysis

The electronic properties of an arylboronic acid are directly linked to its reactivity, especially in widely used reactions like the Suzuki-Miyaura cross-coupling. organic-chemistry.orgmit.edu Substituents on the phenyl ring play a pivotal role in modulating these properties through inductive and resonance effects. beilstein-journals.org

The electronic nature of the substituent, whether electron-donating or electron-withdrawing, can significantly impact the reaction. For instance, in the Suzuki-Miyaura coupling, the electronic properties of both the aryl halide and the organoboron reagent are crucial. mit.edu The presence of electron-withdrawing groups on the arylboronic acid can influence the transmetalation step of the catalytic cycle. rsc.org While some studies have shown minimal electronic influence on reactivity with certain catalyst systems acs.org, others have demonstrated a clear correlation between the electronic properties of substituents and the catalytic activity. organic-chemistry.org

Based on a comprehensive review of scientific literature, there is insufficient specific data available for the chemical compound "this compound" to generate a thorough and scientifically accurate article that strictly adheres to the requested detailed outline.

The search for applications of "this compound" in the specified areas of advanced organic synthesis and materials engineering did not yield dedicated research findings. The available literature extensively covers related but structurally distinct compounds, such as 3-Carboxyphenylboronic acid and 3-Formylphenylboronic acid . However, per the instructions to focus solely on "this compound," it is not possible to provide the requested content without deviating from the specified subject.

Therefore, the following sections cannot be populated with information directly pertaining to "this compound":

Applications in Advanced Organic Synthesis

Applications in Supramolecular Chemistry and Materials Engineering

Development of Boronic Acid-Based Receptors and Sensors for Analytical Applications

An article on a different compound would not meet the explicit requirements of this request.

Emerging Research Frontiers in Boronic Acid Chemistry

Bioisosteric Replacements in Rational Molecular Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The boronic acid group is increasingly considered a bioisostere for other functionalities, such as carboxylic acids, phosphates, and even nitro groups. nih.gov

For (3-Formyloxyphenyl)boronic acid, the formyloxy group (-OCHO) presents a particularly interesting feature for rational design. This ester of formic acid could be designed to act as a prodrug. It is conceivable that in a physiological environment, the formyloxy group could undergo hydrolysis by esterase enzymes to yield 3-Hydroxyphenylboronic acid . This bioactivation strategy could be used to improve pharmacokinetic properties, such as membrane permeability, while releasing the active hydroxyl-containing compound at the target site.

The electronic properties of the formyloxy group, being moderately electron-withdrawing, would also influence the pKa of the boronic acid. This is a critical parameter in applications involving diol binding, as it affects the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form of the boronic acid, which is more reactive towards diols at physiological pH. nih.gov

Table 1: Potential Bioisosteric Roles and Properties of this compound

Feature Potential Role in Molecular Design Rationale
Formyloxy Group Prodrug Moiety Hydrolytic cleavage by esterases to release an active metabolite (e.g., 3-Hydroxyphenylboronic acid).
Boronic Acid Group Carboxylic Acid/Phosphate (B84403) Mimic The tetrahedral boronate can mimic the geometry and charge of phosphate or carboxylate groups, enabling interaction with corresponding binding sites in enzymes. nih.gov

| Meta-Substitution | Modulator of pKa and Binding Geometry | The position of the formyloxy group influences the electronic distribution of the phenyl ring, thereby tuning the Lewis acidity and binding affinity of the boronic acid. |

Mechanisms of Selective Enzyme Inhibition Involving Boronic Acids

Boronic acids are well-established as potent reversible inhibitors of serine proteases and β-lactamases. nih.govresearchgate.net The mechanism involves the vacant p-orbital of the boron atom acting as an electrophile, which is attacked by the nucleophilic hydroxyl group of a catalytic serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct that mimics the transition state of substrate hydrolysis, thereby blocking the enzyme's catalytic activity. researchgate.net

Research has specifically identified aromatic boronic acids, including the isomeric 3-Formylphenylboronic acid , as reversible inhibitors of Class C β-lactamases from bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov Studies on a series of phenylboronic acid derivatives against AmpC, a Class C β-lactamase, have further elucidated the importance of the substitution pattern for binding affinity. nih.gov

Given this precedent, this compound is expected to act as an inhibitor of serine-dependent enzymes. Its inhibitory potency (Ki value) would be determined by several factors:

Covalent Bond Formation: The inherent reactivity of the boron atom with the active site serine.

Active Site Interactions: The ability of the phenyl ring and the formyloxy group to form additional hydrogen bonds or hydrophobic interactions within the binding pocket.

Electronic Effects: The meta-position of the formyloxy group influences the Lewis acidity of the boron, which can be fine-tuned to optimize binding affinity.

Table 2: Comparative Inhibition Data for Phenylboronic Acid Derivatives against β-Lactamases

Compound Target Enzyme Inhibition Constant (Ki) Reference
Phenylboronic acid AmpC β-lactamase 2.5 µM nih.gov
3-Nitrophenylboronic acid AmpC β-lactamase 0.58 µM nih.gov
3-Formylphenylboronic acid Class C β-lactamases Effective Reversible Inhibitor nih.gov

Data for this compound is hypothetical, based on the activity of related structures.

Molecular Recognition of Biomolecules (e.g., Saccharides, Amino Acids, Glycoproteins)

A key feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs abundant in saccharides (sugars). nih.govmdpi.com This interaction forms the basis for designing sensors and recognition agents for biologically important carbohydrates and the glycoproteins that display them on cell surfaces. mdpi.com

The binding affinity and selectivity for different saccharides are highly dependent on the pH of the environment and the pKa of the boronic acid. nih.govnih.gov For this compound, the formyloxy group's electronic influence on the phenyl ring would modulate its pKa, thereby tuning its binding characteristics. It could be incorporated into sensor arrays where its specific binding profile, in conjunction with other boronic acids, could help differentiate various saccharides. nih.govnih.gov For instance, chemosensor arrays using related compounds like 3-Nitrophenylboronic acid have successfully achieved simultaneous recognition of multiple saccharides, including phosphorylated sugars. nih.gov

The interaction is not limited to saccharides. Boronic acids can also form complexes with the side chains of certain amino acids, such as serine, and with glycoproteins, which play crucial roles in cell-cell recognition and disease progression. nih.gov

Advanced Delivery Systems Utilizing Boronic Acid-Biomolecule Interactions

The reversible, pH-sensitive nature of the boronic acid-diol interaction is being harnessed to create advanced "smart" drug delivery systems. nih.gov These systems can be designed to release a therapeutic payload in response to specific biological cues, such as the acidic microenvironment of a tumor or the high glucose levels associated with diabetes. nih.gov

This compound could be incorporated into such systems in several ways:

Targeting Glycoproteins: Nanoparticles or liposomes functionalized with this compound could target cells that overexpress specific glycoproteins (e.g., cancer cells), leading to enhanced cellular uptake. mdpi.com

pH-Responsive Release: A delivery vehicle could be constructed using boronic acid-diol crosslinks. At physiological pH (around 7.4), the vehicle remains intact. However, in the slightly acidic environment of a tumor (pH ~6.5-6.8), the equilibrium shifts, cleaving the boronate esters and triggering the release of an encapsulated drug. nih.gov

Glucose-Responsive Systems: For diabetes applications, a system could be designed where high concentrations of glucose compete with the diol cross-linkers, leading to the disassembly of the delivery vehicle and release of insulin. The specific binding affinity of this compound would be critical to its effectiveness in such a system.

The potential for the formyloxy group to act as a prodrug adds another layer of sophistication, allowing for a dual-release mechanism: initial release of the boronic acid-containing drug from the delivery vehicle, followed by intracellular enzymatic cleavage to release a second active molecule.

Q & A

Q. What synthetic strategies are recommended for preparing (3-formyloxyphenyl)boronic acid derivatives with high purity?

  • Methodological Answer : Use Suzuki-Miyaura cross-coupling reactions to introduce the boronic acid group, followed by formylation via Vilsmeier-Haack conditions. Purification requires column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to remove unreacted precursors. Monitor intermediates using 1H^1H NMR to confirm the absence of boroxine byproducts, which form due to dehydration . For large-scale synthesis, employ inert atmospheres (N2_2/Ar) to prevent oxidation of the boronic acid group .

Q. How can structural and electronic properties of this compound be characterized?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to analyze the electron-withdrawing effect of the formyl group on boron’s electrophilicity. Validate computational results with experimental
  • Vibrational Spectroscopy : FT-IR peaks at 1340–1390 cm1^{-1} (B–O stretching) and 1680 cm1^{-1} (C=O stretching).
  • NMR : 11B^{11}B NMR chemical shifts between 28–32 ppm confirm sp2^2-hybridized boron .

Q. What experimental setups are optimal for studying boronic acid-diol binding thermodynamics?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) at physiological pH (7.4) with 10 mM phosphate buffer. Prepare diol solutions (e.g., D-fructose, D-glucose) at concentrations 10× higher than the boronic acid. Fit binding isotherms to a 1:1 model to calculate KdK_d. For fluorescence-based assays, employ anthrylboronic acid derivatives to monitor emission quenching upon diol binding .

Advanced Research Questions

Q. How can kinetic parameters (konk_{on}kon​, koffk_{off}koff​) of this compound-sugar interactions be determined?

  • Methodological Answer : Utilize stopped-flow fluorescence spectroscopy under pseudo-first-order conditions. Mix boronic acid (10 μM) with excess sugar (1–100 mM) in Tris buffer (pH 8.5). Monitor fluorescence decay (excitation: 360 nm, emission: 450 nm) over 0.1–10 sec. Calculate kobsk_{obs} from exponential fits and plot against [sugar] to derive konk_{on} (slope) and koffk_{off} (y-intercept). Note that konk_{on} values follow D-fructose > D-tagatose > D-mannose > D-glucose due to stereoelectronic effects .

Q. What computational approaches predict the reactivity of this compound in drug design?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to assess interactions with target proteins (e.g., proteasomes). Parameterize boron using the Merck Molecular Force Field (MMFF). Validate docking poses with co-crystallization data from analogs like bortezomib. Optimize boronic acid geometry via DFT to mimic transition-state intermediates in enzyme inhibition .

Q. How can MALDI-MS analysis overcome challenges in detecting this compound?

  • Methodological Answer : Derivatize the boronic acid with 1,2-diols (e.g., mannitol) to form cyclic boronate esters, preventing trimerization. Use a DHB matrix (20 mg/mL in 50% ACN/0.1% TFA) for positive-ion mode. For quantification, spike with isotopically labeled internal standards (e.g., 13C^{13}C-boronic acid). Calibrate using m/z ranges 100–1000 Da with reflector mode for enhanced resolution .

Q. What strategies enhance selectivity of this compound-based glycoprotein sensors?

  • Methodological Answer : Functionalize surfaces with AECPBA (4-[(2-aminoethyl)carbamoyl]phenylboronic acid) to reduce non-specific binding. Optimize buffer conditions: 50 mM HEPES (pH 7.5) with 150 mM NaCl minimizes electrostatic interference. Validate selectivity via SPR by comparing binding responses of glycoproteins (e.g., RNase B) against non-glycosylated analogs (e.g., RNase A). Use competitive elution with 200 mM sorbitol (pH 4.5) to regenerate the sensor surface .

Data Contradiction Analysis

Q. Why do reported KdK_dKd​ values for this compound-diol binding vary across studies?

  • Resolution : Discrepancies arise from pH-dependent boronic acid ionization (pKa ~8.5). Studies at pH <7 underestimate binding due to uncharged B(OH)2_2. Buffer composition (e.g., phosphate vs. Tris) also affects ionic strength and diol accessibility. Standardize protocols using ITC at pH 8.5 with 1 mM MgCl2_2 to stabilize boronate-diolate complexes .

Applications in Advanced Material Design

Q. How can this compound be integrated into glucose-responsive polymers?

  • Methodological Answer : Co-polymerize with N-isopropylacrylamide (NIPAM) via RAFT polymerization. The boronic acid forms reversible bonds with vicinal diols in glucose, inducing swelling at >10 mM glucose (physiological range). Characterize response kinetics using dynamic light scattering (DLS): transition times <5 min at 37°C confirm utility in closed-loop insulin delivery systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.